molecular formula C12H19NO4S B272726 N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B272726
M. Wt: 273.35 g/mol
InChI Key: GUPVTMUHGSBJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as HPMBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been reported that N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can bind to metal ions and form stable complexes. This property has been exploited for the development of metal-based drugs. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been reported to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its high purity and yield. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is also stable under various conditions, making it suitable for use in different experimental setups. However, one of the limitations of using N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its cost, which may limit its use in some research projects.

Future Directions

There are several future directions for the use of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in scientific research. One potential application is the development of metal-based drugs for the treatment of cancer. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can also be used as a fluorescent probe for the detection of metal ions in biological samples. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be used as a ligand for the development of novel metal complexes with potential therapeutic applications.
Conclusion:
In conclusion, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It has shown promising results in various applications, including the development of metal-based drugs and the detection of metal ions in biological samples. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. Although there are some limitations to its use, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several potential future directions for scientific research.

Synthesis Methods

The synthesis of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be achieved using different methods, including the reaction of 4,5-dimethyl-2-nitrophenol with 2-chloroethyl ethylene oxide, followed by the reaction with sodium methoxide and sulfanilamide. Another method involves the reaction of 4,5-dimethyl-2-nitrophenol with 2-chloroethyl ethylene oxide, followed by the reaction with sodium methoxide and N-(2-hydroxypropyl) sulfonamide. Both methods have been reported to yield N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in high purity and yield.

Scientific Research Applications

N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been used as a pH indicator in biological systems. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been used as a ligand for the development of metal-based drugs for the treatment of cancer.

properties

Product Name

N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO4S/c1-8-5-11(17-4)12(6-9(8)2)18(15,16)13-7-10(3)14/h5-6,10,13-14H,7H2,1-4H3

InChI Key

GUPVTMUHGSBJMS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)O)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)O)OC

Origin of Product

United States

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